molecular formula C18H28N2O6S B1238974 N-Acetylcilastatin CAS No. 94388-32-6

N-Acetylcilastatin

Cat. No.: B1238974
CAS No.: 94388-32-6
M. Wt: 400.5 g/mol
InChI Key: SEQPPJZLZIXXRN-FZKSUDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-AcetylCilastatin is a N-acyl-amino acid.

Scientific Research Applications

Pharmacokinetics and Metabolism

N-Acetylcysteine (NAC) is known for its role as a mucolytic agent and antidote for acetaminophen poisoning, but its pharmacokinetics and metabolism extend to a variety of applications in scientific research. After oral administration, NAC shows rapid metabolism and incorporation into proteins, with a significant portion excreted as inorganic sulfate. Its ability to modulate pharmacokinetic parameters is crucial in understanding its therapeutic potential and applications beyond its traditional uses (Holdiness, 1991).

Antioxidant and Anti-inflammatory Properties

NAC's antioxidant and anti-inflammatory properties have been extensively researched, showing promise in the prevention and treatment of conditions associated with oxidative stress and inflammation. Its role as a precursor to glutathione, a critical antioxidant in the body, underpins many of its therapeutic applications in diseases where oxidative stress plays a significant role (Pei et al., 2018).

Neuroprotective Effects

The neuroprotective effects of NAC have garnered attention for its potential in treating neurodegenerative diseases. By modulating glutamatergic transmission, oxidative stress, and neuroinflammation, NAC offers a therapeutic avenue for diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier and exert effects on neuronal health and function makes it a candidate for further research in neuroprotection and neuroregeneration (Tardiolo et al., 2018).

Applications in Psychiatry

NAC's impact on psychiatric disorders is an emerging field of research. Its mechanisms, including modulation of glutamate dysregulation, oxidative stress, and inflammation, are relevant to the pathophysiology of several psychiatric conditions. Clinical studies have explored NAC's potential as an adjunctive treatment in schizophrenia, mood disorders, and substance use disorders, showing promising results that warrant further investigation (Ooi et al., 2018).

Otoprotective Properties

NAC has demonstrated otoprotective effects against cisplatin-induced hearing loss in both in-vitro and in-vivo models. Local intratympanic injection of NAC can achieve high intracochlear drug levels with minimal systemic uptake, minimizing the potential interference with the tumoricidal effect of cisplatin. This localized delivery method, combined with NAC's antioxidant properties, offers a promising approach to preventing hearing loss associated with cisplatin therapy (Gausterer et al., 2020).

Properties

CAS No.

94388-32-6

Molecular Formula

C18H28N2O6S

Molecular Weight

400.5 g/mol

IUPAC Name

(Z)-7-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid

InChI

InChI=1S/C18H28N2O6S/c1-11(21)19-14(17(25)26)10-27-8-6-4-5-7-13(16(23)24)20-15(22)12-9-18(12,2)3/h7,12,14H,4-6,8-10H2,1-3H3,(H,19,21)(H,20,22)(H,23,24)(H,25,26)/b13-7-/t12-,14-/m1/s1

InChI Key

SEQPPJZLZIXXRN-FZKSUDTASA-N

Isomeric SMILES

CC(=O)N[C@H](CSCCCC/C=C(/C(=O)O)\NC(=O)[C@H]1CC1(C)C)C(=O)O

SMILES

CC(=O)NC(CSCCCCC=C(C(=O)O)NC(=O)C1CC1(C)C)C(=O)O

Canonical SMILES

CC(=O)NC(CSCCCCC=C(C(=O)O)NC(=O)C1CC1(C)C)C(=O)O

Synonyms

N-acetylcilastatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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